molecular formula C10H9IN2O4S B13608119 ethyl7-iodo-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazine-3-carboxylate

ethyl7-iodo-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazine-3-carboxylate

Cat. No.: B13608119
M. Wt: 380.16 g/mol
InChI Key: DNBPVWWVMZIPKO-UHFFFAOYSA-N
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Description

Ethyl 7-iodo-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazine-3-carboxylate is a chemical compound belonging to the benzothiadiazine family. This compound is characterized by the presence of an ethyl ester group, an iodine atom at the 7th position, and a 1,1-dioxo group on the benzothiadiazine ring. Benzothiadiazines are known for their diverse pharmacological activities, including antimicrobial, antiviral, antihypertensive, antidiabetic, and anticancer properties .

Preparation Methods

The synthesis of ethyl 7-iodo-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazine-3-carboxylate typically involves the following steps:

Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Ethyl 7-iodo-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazine-3-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the sulfur atom in the benzothiadiazine ring.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common reagents used in these reactions include nucleophiles, oxidizing agents, reducing agents, and acids or bases for hydrolysis. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Ethyl 7-iodo-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazine-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 7-iodo-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to its observed biological effects. For example, benzothiadiazines are known to modulate ion channels and receptors, affecting cellular processes such as signal transduction and metabolism .

Comparison with Similar Compounds

Ethyl 7-iodo-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazine-3-carboxylate can be compared with other benzothiadiazine derivatives, such as:

    Ethyl 7-chloro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazine-3-carboxylate: Similar structure but with a chlorine atom instead of iodine.

    Ethyl 7-bromo-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazine-3-carboxylate: Similar structure but with a bromine atom instead of iodine.

    Ethyl 7-fluoro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazine-3-carboxylate: Similar structure but with a fluorine atom instead of iodine.

The uniqueness of ethyl 7-iodo-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazine-3-carboxylate lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.

Properties

Molecular Formula

C10H9IN2O4S

Molecular Weight

380.16 g/mol

IUPAC Name

ethyl 7-iodo-1,1-dioxo-4H-1λ6,2,4-benzothiadiazine-3-carboxylate

InChI

InChI=1S/C10H9IN2O4S/c1-2-17-10(14)9-12-7-4-3-6(11)5-8(7)18(15,16)13-9/h3-5H,2H2,1H3,(H,12,13)

InChI Key

DNBPVWWVMZIPKO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NS(=O)(=O)C2=C(N1)C=CC(=C2)I

Origin of Product

United States

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